molecular formula C17H21N5O B12617019 N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide CAS No. 909729-58-4

N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide

Cat. No.: B12617019
CAS No.: 909729-58-4
M. Wt: 311.4 g/mol
InChI Key: QQMDDPMNXDBPMK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide is a benzamide derivative characterized by a diazenyl (azo) group linking a 4-(dimethylamino)phenyl moiety to a benzamide core, which is further functionalized with a 2-aminoethyl chain. This structure confers unique electronic and steric properties, making it relevant in applications ranging from biochemical probes to optoelectronic materials.

Properties

CAS No.

909729-58-4

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide

InChI

InChI=1S/C17H21N5O/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)17(23)19-12-11-18/h3-10H,11-12,18H2,1-2H3,(H,19,23)

InChI Key

QQMDDPMNXDBPMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide typically involves the following steps:

    Diazotization: The starting material, 4-(dimethylamino)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2-aminoethyl)benzamide under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium dithionite and hydrogen gas with a catalyst.

    Substitution: Reagents and conditions depend on the specific substitution reaction but may include halogens, acids, or bases.

Major Products Formed

    Oxidation: Products may include nitro compounds or other oxidized derivatives.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit enzyme inhibitory properties against histone deacetylases (HDACs), which are crucial in cancer progression. For instance, a related compound demonstrated significant potency against various cancer cell lines, indicating that the azo group may enhance biological activity through interaction with cellular targets .

Anticonvulsant Properties
Azo compounds have also shown promise in the treatment of epilepsy. Studies on related derivatives have revealed that they can bind effectively to molecular targets associated with epilepsy, such as glutamate and GABA receptors. This binding can lead to anticonvulsant effects, making these compounds potential candidates for further development in seizure management .

Analytical Chemistry

Fluorescent Sensors
this compound has been utilized in the development of colorimetric and fluorescent sensors. These sensors are designed for rapid detection of specific ions or molecules in solution. For example, a recent study demonstrated the synthesis of a fluorescent sensor based on an azo compound that exhibited significant sensitivity and selectivity towards certain analytes, showcasing the utility of azo compounds in analytical applications .

Dye Applications
The compound's azo structure makes it suitable for use as a dye in various applications, including textiles and biological staining. Azo dyes are known for their vibrant colors and stability, making them ideal for use in industries requiring durable coloration .

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to impart specific properties such as thermal stability and UV resistance. The incorporation of azo compounds into polymers can lead to materials with enhanced performance characteristics suitable for various industrial applications.

Photonic Applications
The photochemical properties of azo compounds allow them to be used in photonic devices. These materials can undergo reversible photoisomerization when exposed to light, making them useful for applications in optical switches and data storage devices .

Case Studies and Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer activity via HDAC inhibitionRelated compounds showed IC50 values indicating potent anticancer activity .
Analytical ChemistryDevelopment of colorimetric and fluorescent sensorsAzo-based sensors demonstrated high sensitivity toward specific ions .
Materials ScienceUse in polymer matrices for enhanced thermal stabilityAzo incorporation improved material properties significantly .
Photonic ApplicationsUtilization in optical switches due to photoisomerizationAzo compounds exhibited reversible changes under light exposure .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide depends on its specific application. In biological systems, it may interact with proteins, enzymes, or DNA, affecting various cellular pathways. The azo group can undergo reduction to form active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituents

Compound Name Substituents on Benzamide Core Key Functional Groups Biological/Physical Relevance
Target Compound 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}, 2-aminoethyl Diazenyl, dimethylamino, aminoethyl Solubility, H-bonding, photostability
N-(2-Aminoethyl)-4-fluoro-2-(trifluoromethyl)benzamide (Compound 65, ) 4-fluoro-2-(trifluoromethyl) Fluorine, trifluoromethyl Enhanced lipophilicity, enzyme inhibition
N-(2-Aminoethyl)-2-chloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}pyridine-3-carboxamide (Compound 67, ) 2-chloro-pyridine, 4-chlorophenylmethoxy Chlorine, pyridine, ether Antimicrobial activity
4-(4-Dimethylaminophenylazo)benzoic acid () Carboxylic acid Carboxyl, diazenyl pH-dependent solubility, dye applications
N-(2-Aminoethyl)-2-[(E)-diazenyl]benzamide (AminoEtMR, ) 2-diazenyl Ortho-diazenyl, aminoethyl Solvatochromism, H-bonding dynamics

Key Observations :

  • Electron-Withdrawing vs. In contrast, the dimethylamino group in the target compound donates electrons, stabilizing the diazenyl group and enabling π-π stacking interactions.
  • Positional Isomerism: The target compound’s para-diazenyl configuration contrasts with the ortho-diazenyl in AminoEtMR (), which exhibits solvatochromic shifts due to altered conjugation pathways.

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , using carbodiimide-mediated coupling (e.g., EDCl/HOBt). Yields for similar benzamides (e.g., 65–69 in ) range from 54% to 76%, influenced by steric hindrance and electron-withdrawing substituents.
  • Lower yields in Compound 69 (54%, ) may arise from bulky isopropyl groups complicating purification.

Physical and Spectroscopic Properties

  • NMR Shifts: The target compound’s diazenyl group generates distinct aromatic signals. For example, in AminoEtMR (), the diazenyl-linked protons resonate at δ 7.8–8.2 ppm, while dimethylamino protons appear as singlets near δ 3.0 ppm.
  • UV-Vis Absorption: The dimethylamino group in the target compound red-shifts absorption compared to non-aminated analogs (e.g., λmax ~450–500 nm vs. ~420 nm for carboxyl derivatives ).

Biological Activity

N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide, a compound with potential therapeutic applications, has attracted interest due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Characteristics

The compound features a diazenyl group, which is known for its role in various biological activities. The presence of the dimethylamino group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.

  • Histone Deacetylase Inhibition :
    • Recent studies indicate that compounds similar to this compound demonstrate significant inhibitory effects on histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation and are implicated in cancer progression. For instance, a related compound exhibited IC50 values of 95.2 nM against HDAC1, showcasing the potential of such compounds in cancer therapy .
  • Antitumor Activity :
    • The compound's ability to induce apoptosis and cell cycle arrest has been documented. In vitro studies on cell lines such as A2780 and HepG2 revealed that similar compounds induced G2/M phase arrest, leading to increased apoptosis rates . This suggests a promising avenue for developing novel anticancer agents.
  • Reactive Oxygen Species (ROS) Generation :
    • Compounds with similar structures have been shown to generate ROS, contributing to their cytotoxic effects against cancer cells. This mechanism is vital as it can lead to oxidative stress, further promoting apoptosis in malignant cells.

Case Studies

  • In Vitro Studies :
    Research involving derivatives of the compound has demonstrated potent antiproliferative effects on various cancer cell lines. For example, one study found that a related compound led to a 10-fold increase in potency compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) .
  • In Vivo Efficacy :
    Animal models treated with compounds structurally related to this compound showed significant tumor regression and improved survival rates. These findings underscore the potential for clinical applications in oncology .

Data Tables

Biological ActivityObserved EffectsReference
HDAC InhibitionIC50 values: HDAC1 (95.2 nM), HDAC2 (260.7 nM)
Antitumor ActivityInduction of apoptosis in A2780 cells
ROS GenerationIncreased oxidative stress in cancer cells

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